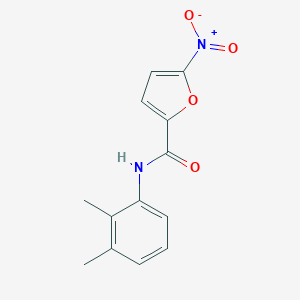![molecular formula C19H18FN3O2 B251987 N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251987.png)
N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide, also known as JNJ-54175446, is a novel selective antagonist of the cannabinoid receptor 1 (CB1R). CB1R is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a crucial role in regulating various physiological processes, including appetite, pain perception, mood, and cognition. JNJ-54175446 has been developed as a potential therapeutic agent for the treatment of obesity, metabolic disorders, and drug addiction.
作用机制
N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide selectively binds to CB1R and blocks its activation by endocannabinoids, which are natural ligands of CB1R. By blocking CB1R activation, N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide reduces the activity of the endocannabinoid system, which is involved in the regulation of appetite, metabolism, and reward. The inhibition of CB1R by N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide leads to a decrease in food intake, body weight, and drug-seeking behavior.
Biochemical and Physiological Effects
N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on appetite and body weight, N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in obese mice, indicating its potential use in the treatment of metabolic disorders. N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has also been shown to reduce anxiety-like behavior and improve cognitive function in animal models of anxiety and depression.
实验室实验的优点和局限性
One of the major advantages of N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide is its selectivity for CB1R, which reduces the risk of off-target effects. Additionally, N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for chronic dosing in preclinical studies. However, one of the limitations of N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to formulate for in vivo studies.
未来方向
There are several future directions for the research and development of N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide. One potential application is in the treatment of obesity and metabolic disorders, where N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide could be used as a novel pharmacological agent to reduce appetite and improve glucose homeostasis. Another potential application is in the treatment of substance abuse disorders, where N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide could be used to reduce drug-seeking behavior and prevent relapse. Additionally, further research is needed to understand the long-term effects of N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide on metabolic and cognitive function, as well as its potential side effects in humans.
合成方法
The synthesis of N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide involves a multi-step process that starts with the reaction of 4-fluorobenzoyl chloride with 3-aminopropylamine to form the intermediate N-(4-fluorobenzoyl)-3-aminopropylamine. The intermediate is then reacted with 2-(2-oxoindolin-3-ylidene)malononitrile to yield the final product, N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide.
科学研究应用
N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has been extensively studied in preclinical models to evaluate its potential therapeutic applications. In animal studies, N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has been shown to reduce food intake and body weight gain in obese rats and mice, indicating its potential use in the treatment of obesity. Additionally, N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has been shown to reduce drug-seeking behavior and relapse in animal models of drug addiction, suggesting its potential use in the treatment of substance abuse disorders.
属性
分子式 |
C19H18FN3O2 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
N-[3-[(4-fluorobenzoyl)amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H18FN3O2/c20-15-8-6-13(7-9-15)18(24)21-10-3-11-22-19(25)17-12-14-4-1-2-5-16(14)23-17/h1-2,4-9,12,23H,3,10-11H2,(H,21,24)(H,22,25) |
InChI 键 |
IDUPQLHNIVBINK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)C3=CC=C(C=C3)F |
规范 SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B251907.png)
![3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251909.png)
![2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251910.png)
![3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B251912.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B251921.png)

![N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251978.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
![N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251983.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251985.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251986.png)